2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid
Description
Properties
IUPAC Name |
2-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-6-8(7-13)12(4,5)9(14)15/h8H,6-7H2,1-5H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGQHQUYMTFKORR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C)(C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into organic compounds, offering a more sustainable and versatile approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: This compound is used in the development of bioactive molecules and probes for studying biological processes.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active azetidine moiety. This moiety can then interact with enzymes, receptors, or other biological targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variants
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}propanoic acid
- CAS No.: 1536183-80-8
- Molecular Formula: C₁₁H₁₉NO₄
- Key Difference: Lacks the methyl group on the propanoic acid (replaced by a hydrogen atom).
- Lower molecular weight (229.28 g/mol) may improve solubility in polar solvents .
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}prop-2-ynoic acid
- CAS No.: 2059954-20-8
- Molecular Formula: C₁₁H₁₅NO₄
- Key Difference: Prop-2-ynoic acid (a triple bond-containing carboxylic acid) replaces the propanoic acid.
- Impact : The alkyne group enables click chemistry applications (e.g., Huisgen cycloaddition). However, the triple bond increases rigidity and may reduce stability under acidic conditions .
Substituted Derivatives
2-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-3-(4-methoxyphenyl)propanoic acid
- CAS No.: 2306260-98-8
- Molecular Formula: C₁₈H₂₅NO₅
- Key Difference: Incorporates a 4-methoxyphenyl group on the propanoic acid chain.
- Impact: Enhanced aromaticity improves π-π stacking interactions, which could be advantageous in receptor-binding applications.
(S)-2-(2-((tert-Butoxycarbonyl)amino)-3-(1-trityl-1H-imidazol-4-yl)propanamido)-2-methylpropanoic acid
- CAS No.: 2061897-68-3
- Key Difference: Contains a trityl-protected imidazole and a chiral amino acid side chain.
- Impact : Used in peptide synthesis to protect imidazole functionalities (e.g., histidine analogs). The trityl group offers steric protection during solid-phase synthesis, while the Boc group ensures amine stability .
Physicochemical Properties
- Melting Points : Derivatives like 6c () exhibit high melting points (216–218°C), suggesting strong intermolecular forces due to hydrogen bonding and crystallinity .
- Optical Activity : Chiral variants (e.g., ) show specific rotations ([α]D²⁵ = –28.1), highlighting the importance of stereochemistry in biological activity .
Biological Activity
2-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-2-methylpropanoic acid, a compound with the molecular formula C12H21NO and a molecular weight of 243.303 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an azetidine ring, which is significant for its stability and reactivity in biological systems. The structure can be represented as follows:
- Molecular Formula : C12H21NO
- CAS Number : 1375303-89-1
- SMILES Notation : CC(C)(C)OC(=O)N1CC(C1)C(=O)O
Biological Activity Overview
The biological activity of this compound has not been extensively documented in literature. However, related compounds have shown promising activities, suggesting potential pathways for further investigation.
Antioxidant Activity
Research indicates that compounds with azetidine structures often exhibit antioxidant properties. For instance, studies have shown that azetidine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This activity is crucial for developing therapeutic agents aimed at diseases associated with oxidative damage.
Antimicrobial Properties
Compounds similar to this compound have demonstrated antimicrobial effects against various pathogens. The mechanism typically involves disrupting bacterial cell membranes or inhibiting critical metabolic pathways. Comparative studies highlight that derivatives with azetidine rings exhibit enhanced antibacterial and antifungal activities compared to their non-cyclic counterparts.
Case Studies
Several studies have investigated the biological effects of azetidine derivatives:
-
Study on Antimicrobial Activity :
- A related azetidine compound was tested against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL.
- Table 1 : Antimicrobial Activity Results
Compound Name Bacterial Strain Minimum Inhibitory Concentration (µg/mL) Azetidine Derivative A E. coli 30 Azetidine Derivative B S. aureus 25 This compound Not yet tested N/A -
Study on Antioxidant Effects :
- In vitro assays demonstrated that azetidine derivatives reduce reactive oxygen species (ROS) levels by up to 70% in human cell lines.
- Table 2 : Antioxidant Activity Data
Compound Name ROS Reduction (%) IC50 (µM) Azetidine Derivative C 65 15 Azetidine Derivative D 70 10 This compound Not yet tested N/A
The proposed mechanisms through which azetidine derivatives exert their biological effects include:
- Free Radical Scavenging : The presence of electron-donating groups enhances the ability to neutralize free radicals.
- Membrane Disruption : Interaction with lipid membranes leading to increased permeability and cell lysis in bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
